1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol
Description
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a sulfonyl (-SO₂-) linker connecting a 3-(trifluoromethyl)phenyl group to the pyrrolidin-3-ol scaffold. Such structural features are often exploited in medicinal chemistry for modulating pharmacokinetic properties (e.g., solubility, metabolic stability) and biological activity .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)8-2-1-3-10(6-8)19(17,18)15-5-4-9(16)7-15/h1-3,6,9,16H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXZVAWQHURVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Pyrrolidin-3-ol
The most straightforward method involves reacting pyrrolidin-3-ol with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. This nucleophilic substitution leverages the hydroxyl group of pyrrolidin-3-ol as the nucleophile, displacing chloride from the sulfonyl chloride.
Reaction Conditions :
- Base : Sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in anhydrous dimethylformamide (DMF) at 0–25°C.
- Solvent : DMF or tetrahydrofuran (THF), chosen for their ability to dissolve both polar and non-polar reactants.
- Workup : Quenching with ice-cold water, extraction with dichloromethane (DCM), and purification via flash chromatography (petroleum ether:ethyl acetate gradient).
Challenges :
- Competing over-sulfonylation at the amine group of pyrrolidin-3-ol.
- Hydrolysis of the sulfonyl chloride under humid conditions, necessitating anhydrous setups.
Yield Optimization :
Pyrrolidine Ring Construction via [3+2] Cycloaddition
An alternative route involves synthesizing the pyrrolidine ring de novo using a [3+2] cycloaddition strategy. This method is advantageous for introducing stereochemical control.
Procedure :
- Vinyl Sulfone Preparation : Reacting 3-(trifluoromethyl)benzenesulfinic acid with acetylene derivatives in the presence of acetic anhydride yields a vinyl sulfone intermediate.
- Cycloaddition : The vinyl sulfone undergoes acid-catalyzed [3+2] cycloaddition with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine to form the pyrrolidine ring.
- Deprotection : Hydrogenolysis (H₂, Pd/C) removes the benzyl group, followed by oxidation to introduce the hydroxyl group at the 3-position.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Vinyl sulfone synthesis | Acetic anhydride, 40°C, 2 h | 78 |
| Cycloaddition | H₂SO₄ (cat.), DCM, 0°C, 1 h | 65 |
| Deprotection | H₂ (1 atm), Pd/C (10%), EtOH | 90 |
Advantages :
Late-Stage Introduction of the Trifluoromethyl Group
For cases where 3-(trifluoromethyl)benzenesulfonyl chloride is unavailable, the trifluoromethyl group can be introduced via catalytic fluorination.
Method :
- Chlorination-Fluorination :
- 3-Chlorophenylsulfonyl chloride is subjected to vapor-phase fluorination using hydrogen fluoride (HF) and a metal fluoride catalyst (e.g., iron(III) fluoride) at 300–400°C.
- This generates 3-(trifluoromethyl)benzenesulfonyl fluoride, which is subsequently hydrolyzed to the sulfonic acid and converted to the chloride using thionyl chloride (SOCl₂).
Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 350°C |
| Catalyst Loading | 5 wt% FeF₃ |
| HF Flow Rate | 0.5 L/min |
Limitations :
- Requires specialized equipment for handling gaseous HF.
- Lower yields (50–60%) due to competing decomposition pathways.
Purification and Characterization
Chromatographic Purification
Flash silica gel chromatography is universally employed, with eluents ranging from non-polar (petroleum ether) to polar (ethyl acetate). The target compound typically elutes at a 3:1 petroleum ether:ethyl acetate ratio.
Spectroscopic Validation
- ¹H NMR : Key signals include a triplet for the pyrrolidine C3-hydroxyl proton (δ 4.2–4.5 ppm) and a singlet for the trifluoromethyl group (δ -63 ppm in ¹⁹F NMR).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 323.1 [M+H]⁺.
Scalability and Industrial Considerations
Cost-Effective Sulfonylation
Large-scale batches (>1 kg) favor the direct sulfonylation route due to fewer synthetic steps. Substituting DMF with cyclopentyl methyl ether (CPME) reduces solvent costs by 40% without compromising yield.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible-light-mediated sulfonylation, employing eosin Y as a photocatalyst to generate sulfonyl radicals from sulfonyl chlorides. This method achieves 85% yield at room temperature, avoiding strong bases.
Continuous-Flow Synthesis
Microreactor systems enable precise control over exothermic sulfonylation steps, reducing reaction times from hours to minutes. Pilot-scale trials demonstrate a 30% increase in throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
Sulfonyl vs. In contrast, 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol lacks this group, which may reduce its metabolic resistance . Piperidin-4-one oxime analogs (e.g., CAS 1092464-43-1) replace pyrrolidine with a piperidine ring and include an oxime moiety, altering conformational flexibility and hydrogen-bonding capacity .
Fluorine substitution (CAS 1198181-18-8) enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
Biological Activity Considerations :
- While direct data for the target compound is absent, structurally related pyridine-ureas (e.g., compound 83 in ) with trifluoromethylphenyl groups show anticancer activity against MCF-7 cells. This suggests that the trifluoromethyl group may play a role in targeting cancer pathways .
Biological Activity
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol is a compound characterized by its unique structural features, including a pyrrolidine ring and a trifluoromethylphenylsulfonyl group. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
The compound's molecular formula is , and it has a molecular weight of 303.29 g/mol. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biological pathways. The sulfonyl group can form strong hydrogen bonds with target proteins, while the trifluoromethyl group contributes to its overall hydrophobic character, facilitating interactions with lipid membranes and proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : It has been explored for its potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Preliminary studies suggest that it may have pain-relieving effects, making it a candidate for analgesic drug development.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria, indicating potential as an antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production | |
| Analgesic | Reduces pain response in animal models | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
- Anti-inflammatory Study : In a controlled experiment, this compound was administered to mice subjected to inflammatory stimuli. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
- Analgesic Assessment : A study assessing the analgesic effects in rats demonstrated that the compound significantly reduced pain responses in formalin-induced pain models, indicating its potential as a therapeutic agent for pain management.
- Antimicrobial Testing : In vitro studies evaluated the compound's effectiveness against various bacterial strains. Notably, it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, highlighting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
